molecular formula C12H12BrNO2 B11839856 4-Bromo-5,8-dimethoxy-2-methylquinoline

4-Bromo-5,8-dimethoxy-2-methylquinoline

Cat. No.: B11839856
M. Wt: 282.13 g/mol
InChI Key: VOZSMWZYYKMVLH-UHFFFAOYSA-N
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Description

4-Bromo-5,8-dimethoxy-2-methylquinoline is a quinoline derivative with the molecular formula C12H12BrNO2 and a molecular weight of 282.13 g/mol . This compound is characterized by the presence of bromine, methoxy, and methyl groups attached to the quinoline ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5,8-dimethoxy-2-methylquinoline typically involves the bromination of 5,8-dimethoxy-2-methylquinoline. One common method is the use of bromine in acetic acid as a brominating agent . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5,8-dimethoxy-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents are typically used.

Major Products Formed

The major products formed depend on the specific reaction and reagents used. For example, substitution reactions can yield various substituted quinolines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-5,8-dimethoxy-2-methylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5,8-dimethoxy-2-methylquinoline involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the biological context in which the compound is used. For example, in antimicrobial applications, it may inhibit bacterial enzymes, while in anticancer research, it could interfere with cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5,8-dimethoxy-2-methylquinoline is unique due to the presence of both bromine and methoxy groups on the quinoline ring. This combination of substituents imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

IUPAC Name

4-bromo-5,8-dimethoxy-2-methylquinoline

InChI

InChI=1S/C12H12BrNO2/c1-7-6-8(13)11-9(15-2)4-5-10(16-3)12(11)14-7/h4-6H,1-3H3

InChI Key

VOZSMWZYYKMVLH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2C(=C1)Br)OC)OC

Origin of Product

United States

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